tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amino group, a bromophenyl group, and a tert-butyl carbamate group, making it a versatile intermediate for synthesizing other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate typically involves the following steps:
Bromination: : The starting material, aniline, is brominated to produce 4-bromoaniline.
Amination: : The brominated compound undergoes amination to introduce the amino group at the appropriate position.
Piperidine Formation: : The resulting compound is then reacted with piperidine to form the piperidine ring.
Carbamylation: : Finally, the compound is treated with tert-butyl carbamate to introduce the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amine derivatives.
Substitution: : Cyanide derivatives, among others.
Scientific Research Applications
Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules.
Biology: : It can be used to study biological processes involving bromophenyl compounds.
Industry: : It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Tert-Butyl 4-((2-amino-4-bromophenyl)amino)piperidine-1-carboxylate: is similar to other compounds such as tert-Butyl (4-Bromophenyl)carbamate and 1-Boc-4-AP . its unique combination of functional groups and structural features sets it apart, making it a valuable compound for various applications.
List of Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
tert-Butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate
This compound , its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDALQGCUNYHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737904 | |
Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383968-85-1 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-4-bromophenyl)amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383968-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-amino-4-bromoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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